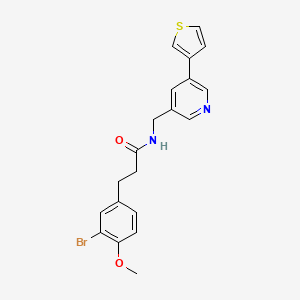

![molecular formula C15H11N3O3 B2827694 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 1081120-82-2](/img/structure/B2827694.png)

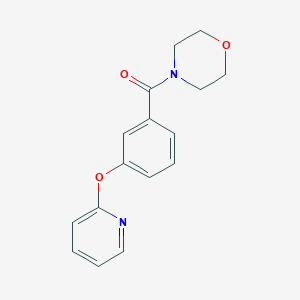

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole” is a novel class of potent DprE1 inhibitors . It is based on a 2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide scaffold .

Synthesis Analysis

The synthesis of this compound starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous Na2CO3 solution to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide . This is then further reacted with alkyl/aralkyl halides in DMF and lithium hydride as a base .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectral data (IR, 1H NMR, EI-MS, and HR-MS) .Chemical Reactions Analysis

The compound is a potent DprE1 inhibitor, which means it inhibits the enzyme DprE1 . This inhibition is crucial for its antimycobacterial activity .科学的研究の応用

Antimicrobial and Antioxidant Activities

A significant area of research involving 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives focuses on their antimicrobial and antioxidant properties. For example, a study synthesized a series of derivatives and evaluated them for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, and for antimicrobial activity using the diffusion plate method. This research highlighted the potential of these compounds in combating oxidative stress and microbial infections (Bassyouni et al., 2012). Another investigation synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and assessed their antimicrobial activities, revealing the versatility of oxadiazole derivatives in pharmaceutical applications (Bayrak et al., 2009).

Anticancer Applications

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has identified their potential as anticancer agents. These studies have synthesized derivatives and evaluated their activities against cancer cell lines, providing insights into their therapeutic value in oncology (Redda & Gangapuram, 2007).

Organic Electronics

The material's application extends into the field of organic electronics, where derivatives of this compound have been explored as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs). These studies have demonstrated improved device performance, including reduced driving voltages and high efficiency, highlighting the compound's role in the development of advanced electronic devices (Shih et al., 2015).

Radical Scavenging and DNA Protection

Another notable application is in the development of antioxidants capable of protecting DNA against radical-mediated oxidation. Studies have synthesized derivatives and compared their abilities to scavenge radicals and protect DNA, indicating their potential in preventing oxidative damage at the molecular level (Zhao & Liu, 2013).

Antibacterial Activity and Mechanism Investigation

Research has also focused on understanding the antibacterial activity and mechanism of action of 1,3,4-oxadiazole thioether derivatives. These studies have designed and synthesized compounds, assessing their activities against specific bacteria and utilizing proteomic analysis to explore the compounds' effects on bacterial protein expression (Song et al., 2017).

作用機序

特性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-4-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3/c1-2-12-13(20-8-7-19-12)9-11(1)15-18-17-14(21-15)10-3-5-16-6-4-10/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMIDDJVVRZONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

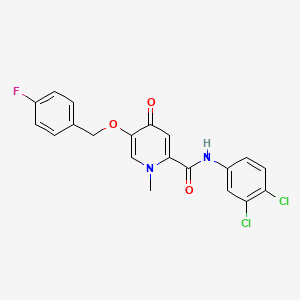

![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)

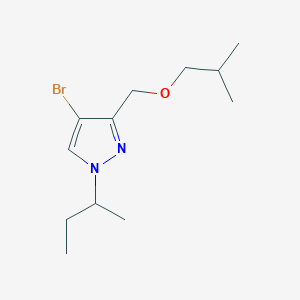

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2827616.png)

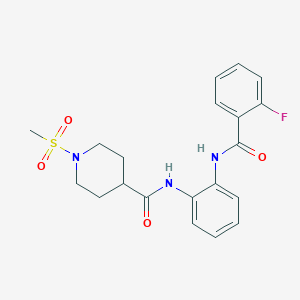

![5-Methyl-2-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2827621.png)

![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B2827622.png)

![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)

![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)